6-Position Methyl Ester as a Critical Determinant of Kinase Inhibitory Potency: Evidence from RIPK2 and FLT3 SAR Programs
Two independent kinase inhibitor development programs have demonstrated that the substituent at the 6-position of the thieno[2,3-d]pyrimidine scaffold is the decisive structural variable governing inhibitory potency. In the RIPK2 program, Mbilo Misehe et al. (2024) reported that varying only the 6-position substitution tuned inhibitory potency into the low nanomolar range [1]. In the FLT3 program, Kim et al. (2016) demonstrated that 6-position modifications directly controlled FLT3 inhibitory activity, with compounds 1 and 2 (bearing distinct 6-substituents) identified as promising FLT3 inhibitors, while further optimization at the 6-position (compound 16d) yielded enhanced metabolic stability alongside potent kinase inhibition [2]. The methyl ester at the 6-position of CAS 866020-40-8 represents a distinct chemotype within this critical SAR locus, differentiating it from the unsubstituted analog ML116 (CAS 744270-00-6, which lacks any 6-position functionality) [3].
| Evidence Dimension | Impact of 6-position substituent on kinase inhibitory potency |
|---|---|
| Target Compound Data | Methyl ester at 6-position (CAS 866020-40-8, MW 367.47); 6-substitution present as electron-withdrawing ester capable of hydrogen bond acceptance |
| Comparator Or Baseline | ML116 (CAS 744270-00-6): unsubstituted at 6-position (MW 309.43); 6-position is hydrogen only |
| Quantified Difference | In RIPK2 series: 6-position variation alone produced nanomolar-range potency shifts (exact fold-change depends on specific substituent pair); in FLT3 series: 6-position modifications distinguished active inhibitors (compounds 1, 2) from inactive analogs |
| Conditions | RIPK2: purified enzyme assays with selectivity panel of 58 human kinases [1]; FLT3: enzyme inhibition assays and antiproliferative assays in MV4-11 and three additional leukemia cell lines [2] |
Why This Matters
The 6-position is the experimentally validated primary tuning site for kinase inhibitor potency on this scaffold; procurement of CAS 866020-40-8 provides the specific methyl ester pharmacophore required for SAR exploration at this critical vector, which is absent in the unsubstituted analog ML116.
- [1] Mbilo Misehe, Šála M, Matoušová M, et al. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Eur J Med Chem. 2024;265:116046. View Source
- [2] Kim H, Lee C, Yang JS, et al. Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia. Eur J Med Chem. 2016;120:74-85. View Source
- [3] PubChem. Compound Summary for CID 2100018: 4-Benzyl-1-(thieno(2,3-d)pyrimidin-4-yl)piperidine (ML116). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2100018 View Source
